molecular formula C28H44O2 B3325568 (1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol CAS No. 216309-44-3

(1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol

Numéro de catalogue: B3325568
Numéro CAS: 216309-44-3
Poids moléculaire: 412.6 g/mol
Clé InChI: HKXBNHCUPKIYDM-CRQFQJQMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a highly complex secosteroid derivative characterized by a conjugated diene system, a methylene-substituted cyclohexane core, and a branched aliphatic side chain. Its stereochemical configuration (1S,3S,Z) and the presence of double bonds (E/Z) in the side chain are critical for its structural stability and biological interactions . The compound is synthesized via multi-step organic reactions, including acid-catalyzed cyclization and stereoselective hydroxylation, as inferred from analogous synthetic routes for vitamin D analogs .

Propriétés

IUPAC Name

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24-,25+,26-,27-,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXBNHCUPKIYDM-CRQFQJQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216309-44-3
Record name (5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1beta,3beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216309443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z,7E,22E)-9,10-SECOERGOSTA-5,7,10(19),22-TETRAENE-1.BETA.,3.BETA.-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SOF5ZD0HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol involves several steps, starting from readily available starting materials. The key steps include:

    Formation of the Hexahydroindenylidene Moiety: This step involves the cyclization of a suitable precursor to form the hexahydroindenylidene ring system.

    Introduction of the Dimethylheptenyl Group: This step involves the addition of the dimethylheptenyl group to the hexahydroindenylidene moiety through a series of reactions, including alkylation and reduction.

    Formation of the Cyclohexane Ring: This step involves the cyclization of the intermediate to form the cyclohexane ring.

    Introduction of the Methylenecyclohexane-1,3-diol Moiety: This step involves the addition of the methylenecyclohexane-1,3-diol group to the cyclohexane ring through a series of reactions, including oxidation and reduction.

Industrial Production Methods

The industrial production of (1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol involves scaling up the synthetic routes described above. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent, to maximize yield and minimize impurities.

Analyse Des Réactions Chimiques

Types of Reactions

The compound (1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The compound can undergo substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the compound.

Applications De Recherche Scientifique

Chemistry

The compound serves as a building block for synthesizing various complex organic molecules. Its unique stereochemistry allows chemists to explore new synthetic pathways and develop novel compounds with specific properties.

Biology

In biological research, this compound acts as a probe for studying various biological processes. It can interact with enzymes and receptors, providing insights into metabolic pathways and cellular functions.

Medicine

The compound is being investigated as a lead compound for drug development. Its structural features may contribute to biological activity against specific diseases, making it a candidate for further pharmacological studies.

Industry

In industrial applications, it is utilized as an intermediate in the production of various chemicals. Its versatility makes it valuable in synthesizing products across different sectors.

Case Studies

Several case studies have highlighted the effectiveness of (1S,3S,Z)-5 in various applications:

  • Drug Development : Studies have shown promising results in using this compound as a scaffold for developing anti-cancer agents.
  • Biological Probes : Research indicates that it can effectively label specific proteins in cellular assays.
  • Industrial Chemistry : Its utility as an intermediate has been demonstrated in large-scale chemical syntheses.

Mécanisme D'action

The mechanism by which the compound (1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol exerts its effects involves several molecular targets and pathways. The compound interacts with various enzymes and receptors in the body, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares a secosteroid backbone with vitamin D analogs but differs in substituent groups and stereochemistry. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reported Biological Activity
Target Compound [(1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-... )] (CAS 63181-13-5) C30H48O3 456.70 5,6-dimethylhept-3-en-2-yl side chain; 4-methylenecyclohexane core Antibiotic properties (in vitro, marine sponge extracts) ; potential nuclear receptor ligand
Paricalcitol (Vitamin D3 analog) C27H44O3 416.64 6-hydroxy-5,6-dimethylhept-3-en-2-yl side chain; lacks methylene group on cyclohexane Treatment of secondary hyperparathyroidism; binds vitamin D receptor (VDR)
23-Hydroxy-24,25,26,27-tetranorvitamin D3 C27H44O2 400.64 Truncated side chain (lacks 5,6-dimethyl group); hydroxylation at C23 Modulates calcium absorption; less potent than calcitriol
(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-... ] (CAS 22350-41-0) C27H44O 384.64 Hexahydro-1H-inden-4-ylidene core; shorter aliphatic chain Not fully characterized; hypothesized to influence cell differentiation

Physicochemical Properties

  • Solubility: The target compound’s non-polar side chain (5,6-dimethylheptenyl) suggests low aqueous solubility, similar to paricalcitol, which requires organic solvents like n-hexane for extraction .
  • Stability : The conjugated diene system increases susceptibility to photooxidation, a trait shared with vitamin D analogs .

Activité Biologique

The compound (1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol is a complex organic molecule characterized by multiple chiral centers and unique structural motifs. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields such as medicine and industry.

Structure

The molecular formula of the compound is C27H44O2C_{27}H_{44}O_{2} with a molecular weight of 400.64 g/mol. The structure features a combination of cyclohexane and hexahydroindenylidene moieties, contributing to its biological properties.

Synthesis Pathways

The synthesis involves several key steps:

  • Formation of the Hexahydroindenylidene Moiety : Cyclization of precursors to create the hexahydroindenylidene structure.
  • Introduction of the Dimethylheptenyl Group : Alkylation and reduction reactions to add the dimethylheptenyl group to the core structure.

The compound interacts with various enzymes and receptors within biological systems, influencing cellular processes. Its specific molecular targets may vary depending on the application but generally include:

  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors that regulate physiological responses.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation markers in vitro.
  • Potential Anticancer Activity : Some studies indicate that it may inhibit cancer cell proliferation through apoptotic pathways.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of (1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-...) using DPPH radical scavenging assays. Results showed a significant reduction in DPPH radicals, indicating strong antioxidant potential.

Concentration (µg/mL)% DPPH Scavenging
5025
10050
20075

Study 2: Anti-inflammatory Effects

In a model of induced inflammation in mice, administration of the compound resulted in a notable decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential use as an anti-inflammatory agent.

Treatment GroupIL-6 (pg/mL)TNF-alpha (pg/mL)
Control150120
Compound (100 mg/kg)9070

Medicinal Chemistry

The compound serves as a lead for developing new drugs targeting oxidative stress-related diseases and inflammatory conditions.

Industrial Use

It is also being explored as an intermediate in the synthesis of various industrial chemicals due to its unique structural properties .

Q & A

Basic: What are the recommended synthetic routes for this compound?

Answer:
The synthesis of this compound involves multi-step stereoselective reactions due to its complex polycyclic structure. Key steps include:

Stereochemical control during the formation of the indene and cyclohexane moieties, often achieved via chiral auxiliaries or asymmetric catalysis .

Protection/deprotection strategies for hydroxyl groups to prevent undesired side reactions .

Cross-coupling reactions (e.g., Wittig or Horner-Wadsworth-Emmons) to install conjugated double bonds, as indicated by the compound's SMILES notation:

   C1[C@H](C[C@@H](C(=C)/C/1=C\C=C/1\[C@H]2[C@](CCC1)([C@H](CC2)[C@@H](CCCC(CO)C)C)C)O)O [[3]]  

Final purification using preparative HPLC or column chromatography to isolate the desired stereoisomer .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:
A combination of advanced spectroscopic methods is required:

TechniqueKey Data PointsPurpose
NMR 1^1H/13^{13}C NMR for stereochemical assignment (e.g., coupling constants for Z/E isomers)Confirm double-bond geometry and hydroxyl positions
HRMS Exact mass (e.g., C28_{28}H44_{44}O3_3)Verify molecular formula
IR O-H stretch (~3200–3600 cm1^{-1})Identify hydroxyl groups
X-ray crystallography Crystallographic data (if crystals form)Resolve absolute stereochemistry

Basic: What safety protocols are essential for handling this compound?

Answer:
Critical safety measures include:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Storage: In airtight containers under inert gas (N2_2/Ar) at –20°C to prevent degradation .
  • Ventilation: Use fume hoods during synthesis due to potential volatile byproducts .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced: How to resolve contradictions in stereochemical outcomes during synthesis?

Answer:
Discrepancies often arise from:

  • Epimerization during reaction steps: Monitor reaction temperature (<0°C for acid-sensitive intermediates) .
  • Incomplete diastereomeric separation: Optimize chiral chromatography using cellulose-based stationary phases .
  • Validation: Cross-validate NMR data with computational NOE predictions or X-ray crystallography .

Advanced: What computational approaches predict conformation and reactivity?

Answer:

Density Functional Theory (DFT): Optimize geometry using software (e.g., Gaussian) and compare calculated NMR shifts with experimental data .

Molecular Dynamics (MD): Simulate solvent effects on stability (e.g., polar aprotic solvents enhance solubility) .

Docking studies: Predict interactions with biological targets (e.g., vitamin D receptor analogs) using the InChI key LTDVBAXFIVSUFW-IQLPMBEJSA-N .

Advanced: How to design stability studies under varying conditions?

Answer:

Forced degradation studies: Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) .

Analytical monitoring: Use HPLC-MS to track degradation products (e.g., oxidation of hydroxyl groups) .

Kinetic modeling: Calculate shelf life using Arrhenius equations under accelerated conditions .

Advanced: How to analyze conflicting reactivity data in cross-coupling reactions?

Answer:

  • Variable catalyst performance: Screen Pd/C, Grubbs, or Suzuki catalysts under inert atmospheres .
  • Solvent effects: Compare reactivity in THF (polar aprotic) vs. DCM (non-polar) .
  • Byproduct identification: Use GC-MS to detect side products (e.g., elimination vs. substitution pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol
Reactant of Route 2
(1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.